(E)-ethyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Its structure features a thiophen-2-yl group at position 5 and a 4-(diethylamino)benzylidene moiety at position 2, which confer distinct electronic and steric properties. These substituents influence reactivity, solubility, and interactions with biological targets, making comparative analysis with analogues critical for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
ethyl (2E)-2-[[4-(diethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S2/c1-5-27(6-2)18-12-10-17(11-13-18)15-20-23(29)28-22(19-9-8-14-32-19)21(24(30)31-7-3)16(4)26-25(28)33-20/h8-15,22H,5-7H2,1-4H3/b20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIUOHPKSMZLNA-HMMYKYKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative known for its diverse biological activities. This article summarizes the current understanding of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thiazolo[3,2-a]pyrimidine core, which is known for its pharmacological potential. The synthesis typically involves the condensation of appropriate precursors under specific conditions to yield the target compound. Various studies have reported modifications to enhance biological efficacy and selectivity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance:
- Cytotoxicity Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that it exhibits higher efficacy against M-HeLa (cervical adenocarcinoma) cells compared to normal liver cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial properties. The compound showed moderate activity against several bacterial strains, indicating potential as an antimicrobial agent.
Anti-inflammatory Activity
The compound has been investigated for anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Studies suggest that it may reduce TNF-α levels significantly in vitro.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : The compound may act as a positive allosteric modulator of NMDA receptors, contributing to its neuroprotective properties.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of various thiazolo[3,2-a]pyrimidine derivatives in multicellular spheroids, demonstrating that the compound exhibited superior growth inhibition compared to standard chemotherapeutics like Sorafenib .
- Antimicrobial Screening : In a comparative study against standard antibiotics, the compound displayed significant antimicrobial activity against resistant strains of bacteria, suggesting its potential as an alternative treatment option .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit promising antimicrobial activities. The compound has been tested against various bacterial strains, demonstrating effective inhibition. For example, studies have shown that thiazole-containing compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of multiple bioactive moieties. Preliminary studies have indicated that thiazolo[3,2-a]pyrimidine derivatives can induce apoptosis in cancer cells. In vitro assays have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory effects exhibited by this compound. Research has shown that thiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests a potential role for (E)-ethyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and evaluated their antimicrobial efficacy. The results showed that compounds similar to (E)-ethyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
A research article detailed the effects of various thiazolo[3,2-a]pyrimidine derivatives on human breast cancer cells (MCF7). The study found that treatment with these compounds resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with (E)-ethyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogues include:
- Benzylidene substituents: The target compound’s 4-(diethylamino)benzylidene group is electron-rich, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., 4-cyanobenzylidene in 11b ).
- Heteroaryl groups at position 5 :
Table 1: Substituent Comparison
Spectral and Electronic Properties
- IR Spectroscopy: The CN stretch in 11b appears at 2,209 cm⁻¹, slightly lower than in 11a (2,219 cm⁻¹), reflecting electronic differences between cyano and methyl groups . The target compound’s diethylamino group may reduce carbonyl (C=O) stretching frequencies due to resonance donation.
- NMR Data: 11a shows a singlet at δ 7.94 ppm for the =CH proton, while 11b exhibits a downfield shift (δ 8.01 ppm) due to the electron-withdrawing cyano group .
Crystallographic Insights
- π-Interactions: Bromophenyl derivatives () form π-halogen interactions in crystal lattices, whereas the target compound’s diethylamino group may favor hydrogen bonding or steric hindrance .
- Hydrogen Bonding : Fluorinated derivatives () display C–H···F interactions, while methoxy-substituted analogues () form O–H···O networks .
Preparation Methods
Cyclodehydration with Polyphosphoric Acid (PPA)
Procedure :
Reaction of 2-Amino-2-thiazoline with Acetylene Carboxylates
Procedure :
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2-Amino-2-thiazoline reacts with ethyl propiolate or diethyl acetylenedicarboxylate in ethanol under reflux.
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Key Intermediate : Forms 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one derivatives (3a–c ).
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Optimization : Sodium acetate and acetic anhydride enhance regioselectivity.
Formation of the (E)-4-(Diethylamino)benzylidene Moiety
The benzylidene group is introduced via Knoevenagel condensation.
Condensation with 4-(Diethylamino)benzaldehyde
Procedure :
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The thiazolo[3,2-a]pyrimidine intermediate (2v ) reacts with 4-(diethylamino)benzaldehyde in acetic acid under reflux.
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Base : Piperidine or ammonium acetate catalyzes the reaction.
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Stereoselectivity : The (E)-isomer predominates due to thermodynamic control.
Esterification at the C6 Position
The ethyl carboxylate group is introduced early in the synthesis or via post-cyclization modification.
Direct Esterification via Biginelli Condensation
Procedure :
Transesterification
Example :
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
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1H NMR : Key signals include δ 1.13 (t, CH3CH2), 3.48 (t, S-CH2), and 7.35–7.50 (thiophene and aromatic protons).
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Q & A
Q. What are the optimal synthetic routes for preparing the title compound, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via a multi-step cyclocondensation reaction. A common method involves refluxing a mixture of a substituted thiouracil derivative (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester), chloroacetic acid, and a benzaldehyde derivative (e.g., 4-(diethylamino)benzaldehyde) in a 1:1 mixture of glacial acetic acid and acetic anhydride with sodium acetate as a catalyst. Reaction times typically range from 8–12 hours, achieving yields of ~70–78% after recrystallization from ethyl acetate/ethanol . Key parameters for optimization include:
- Catalyst loading : Sodium acetate (1.5 g per 0.01 mol substrate) ensures efficient cyclization.
- Solvent ratio : Acetic acid/acetic anhydride (1:1) promotes both solubility and dehydration.
- Temperature : Reflux conditions (∼118°C) balance reaction rate and side-product formation.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves the stereochemistry of the benzylidene moiety (E/Z configuration) and quantifies dihedral angles between the thiazolopyrimidine core and substituents (e.g., 80.94° between the fused ring and benzene in related analogs) .
- NMR spectroscopy : and NMR confirm regioselectivity, with characteristic shifts for the thiophen-2-yl group (δ ~7.2–7.4 ppm) and diethylamino protons (δ ~3.3–3.5 ppm) .
- IR spectroscopy : Peaks at ~1700–1750 cm confirm carbonyl groups (ester and ketone) .
Advanced Research Questions
Q. How do substituents on the benzylidene and thiophene moieties influence the compound’s biological activity?
Substituent effects are critical for structure-activity relationship (SAR) studies:
- Electron-donating groups (e.g., diethylamino at the 4-position of benzylidene) enhance π-π stacking with biological targets, as observed in analogs with improved antimicrobial activity .
- Thiophene vs. phenyl : Thiophen-2-yl introduces sulfur-mediated hydrophobic interactions, potentially increasing binding affinity to enzymes like cyclooxygenase-2 (COX-2) .
- Steric effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) reduce activity due to unfavorable steric clashes, as shown in comparative bioassays .
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles of structurally similar analogs?
Discrepancies in bioactivity often arise from conformational flexibility or polymorphism. For example:
- Flattened boat conformation : In analogs like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-..., a puckered pyrimidine ring (deviation: 0.224 Å from planarity) reduces solubility, explaining lower in vivo efficacy compared to planar derivatives .
- Intermolecular interactions : Hydrogen bonding (C–H···O) and π-stacking in crystal packing (e.g., chains along the c-axis) can stabilize specific conformations that dominate in biological assays .
Q. What computational methods are recommended for predicting the compound’s reactivity and binding modes?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the thiazole ring’s LUMO often localizes at the C2 position, making it reactive toward nucleophiles .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or bacterial gyrase. Key residues (e.g., Arg120 in COX-2) show strong hydrogen bonding with the carbonyl group .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. Esters are prone to hydrolysis at acidic pH, forming carboxylic acid derivatives .
- Light sensitivity : UV-Vis spectroscopy (λ = 254–365 nm) identifies photodegradation products, common in thiophene-containing analogs .
Q. What strategies mitigate synthetic challenges like low regioselectivity or byproduct formation?
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 8 hours) and improves regioselectivity by minimizing thermal decomposition .
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate regioisomers, identified via NMR coupling constants (e.g., J = 12–14 Hz for E-configuration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
